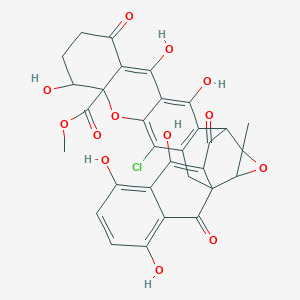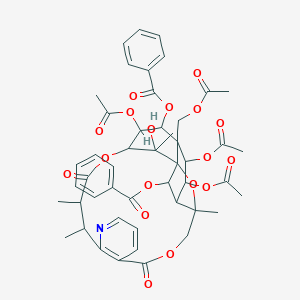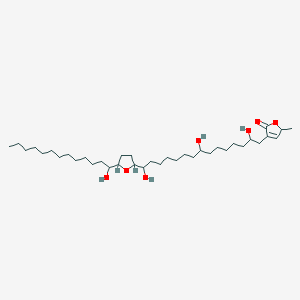![molecular formula C16H16BrN3O2S B238561 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)
3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 416.3 g/mol.
Mécanisme D'action
The mechanism of action of 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to inhibit the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has a significant effect on the biochemical and physiological processes of cells. It has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is its potential as a therapeutic agent. It has been shown to have anticancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide. One of the major directions is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another direction is the study of the compound's potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Méthodes De Synthèse
The synthesis of 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has been reported in the literature. The synthesis involves the reaction of 3-bromo-4-ethoxybenzoyl chloride with 6-methyl-2-pyridinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have potential anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Nom du produit |
3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Formule moléculaire |
C16H16BrN3O2S |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H16BrN3O2S/c1-3-22-13-8-7-11(9-12(13)17)15(21)20-16(23)19-14-6-4-5-10(2)18-14/h4-9H,3H2,1-2H3,(H2,18,19,20,21,23) |
Clé InChI |
VYLVUVSHQPCADD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)





![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)